Cinuperone

Description

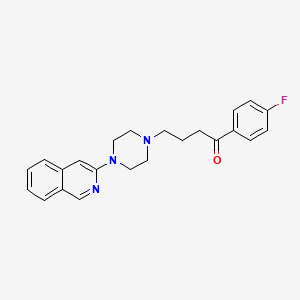

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-(4-isoquinolin-3-ylpiperazin-1-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN3O/c24-21-9-7-18(8-10-21)22(28)6-3-11-26-12-14-27(15-13-26)23-16-19-4-1-2-5-20(19)17-25-23/h1-2,4-5,7-10,16-17H,3,6,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLCFZLMWTUMGKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=CC4=CC=CC=C4C=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30231567 | |

| Record name | Cinuperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30231567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82117-51-9 | |

| Record name | Cinuperone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082117519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinuperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30231567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CINUPERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/072Z5ZP2FI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Academic Research Context of Cinuperone

Historical Scientific Development of Butyrophenone (B1668137) Antipsychotics and Cinuperone

The evolution of psychotropic medications, particularly neuroleptics, marks a significant chapter in pharmacology. This compound emerged within this historical context as a derivative of the butyrophenone class, contributing to the broader understanding of receptor-mediated pharmacology.

Evolution of Neuroleptic Agents and Their Classification

The "psychopharmacological revolution" of the 1950s to 1970s saw the development of numerous compounds classified as "first-generation" or "typical" antipsychotics, such as chlorpromazine (B137089) and haloperidol (B65202). frontiersin.org These agents, initially known as neuroleptics or major tranquilizers, were primarily used to manage psychosis in conditions like schizophrenia. wikipedia.orgnih.gov The serendipitous discovery of chlorpromazine in 1951, a phenothiazine (B1677639) derivative, ushered in this new era, replacing older biological therapies. nih.govpsychiatrypodcast.com

Typical antipsychotics are characterized by their ability to block dopamine (B1211576) D2 receptors in the brain's dopaminergic pathways. wikipedia.orgpsychiatrypodcast.comwikipedia.org This mechanism was linked to their effectiveness in suppressing psychotic symptoms. wikipedia.org Following the first generation, "second-generation" or "atypical" antipsychotics, like clozapine (B1669256), emerged in the early 1970s, offering different pharmacological profiles, including action on serotonin (B10506) receptors in addition to dopamine receptors. wikipedia.org Some classifications also refer to "third-generation" antipsychotics, which offer partial agonism of dopamine receptors. wikipedia.org The classification of antipsychotics has evolved, with ongoing discussions about the most appropriate terminology to reflect their pharmacological and clinical effects. cambridge.orgnih.gov

Identification of this compound as a Butyrophenone Derivative

This compound is identified as a butyrophenone derivative, a class of pharmaceutical drugs that originated from the chemical compound butyrophenone. ncats.iowikidoc.orgwikidoc.org Butyrophenones are known for their use in treating various psychiatric disorders, including schizophrenia, and for their antiemetic properties. wikidoc.org Haloperidol is a prominent example of a widely used drug within this class. wikipedia.orgwikidoc.org

This compound's chemical formula is C23H24FN3O, and its PubChem CID is 133832. nih.govguidechem.com Its classification as a butyrophenone derivative places it alongside other compounds such as setoperone. wikidoc.orgwikidoc.orgwikidoc.orgwikidoc.org The development of butyrophenone derivatives like this compound involved synthetic approaches aimed at identifying compounds with specific pharmacological activities. pharm.or.jp

Table 1: Key Butyrophenone Antipsychotics and this compound

| Compound Name | Classification | PubChem CID |

| Haloperidol | Butyrophenone | 3559 |

| This compound | Butyrophenone Derivative | 133832 |

| Droperidol | Butyrophenone | 3128 |

| Benperidol | Butyrophenone | 2341 |

| Melperone | Butyrophenone | 4079 |

| Azaperone | Butyrophenone | 2276 |

Academic Rationale for Comprehensive Investigation of this compound

The comprehensive investigation of this compound is academically significant due to its place within pharmacological naming conventions and its potential to contribute to the fundamental understanding of receptor-mediated pharmacology.

Significance within Pharmacological Naming Conventions

Pharmacological naming conventions, particularly the International Nonproprietary Names (INN) system, aim to provide unique and globally recognized names for pharmaceutical substances. wikipedia.orgwho.intantibodysociety.org These generic names are crucial for clear identification, safe prescription, and effective communication among healthcare professionals and scientists worldwide. who.int The INN system employs a structured approach, often utilizing affixes and stems to classify drugs into categories, thereby indicating their pharmacological properties or chemical structures. wikipedia.orgdrugpatentwatch.com

This compound's name, like other pharmaceutical substances, adheres to these conventions, ensuring its distinct identification within the vast landscape of medicinal compounds. who.intwho.intlww.comeuropa.eu The systematic naming process, involving stakeholders from pharmaceutical companies to regulatory bodies, emphasizes safety and clarity to minimize confusion and potential medication errors. drugpatentwatch.comnih.govpfizer.com The consistent use of nonproprietary names, such as this compound, facilitates scientific research and information exchange, transcending proprietary brand names. wikipedia.orgpfizer.com

Contribution to Fundamental Understanding of Receptor-Mediated Pharmacology

This compound's investigation contributes to the fundamental understanding of receptor-mediated pharmacology, particularly concerning its interactions with various neurotransmitter receptors. Research indicates that this compound acts as an antagonist of D2, alpha1 adrenergic, and sigma receptors. ncats.io This multi-receptor antagonism is a key area of study in understanding its pharmacological profile. ncats.io

The selective inhibition of dopamine agonist-dependent behaviors mediated by the limbic system by this compound highlights its potential role in modulating dopaminergic functions. ncats.io While the precise function of sigma receptors is still being clarified, it is thought they may modulate dopaminergic functions, and several neuroleptics, including this compound, bind to these receptors. ncats.iopsychiatry-psychopharmacology.com Studies on compounds like this compound and other sigma receptor antagonists have yielded varied results, indicating the complexity of these receptor systems and the need for further research. psychiatry-psychopharmacology.com Understanding the binding affinities and mechanisms of action of compounds like this compound at different receptor sites is crucial for advancing knowledge in neuropsychopharmacology and for the rational design of future therapeutic agents. csic.esresearchgate.netnih.gov

Table 2: this compound's Receptor Binding Profile

| Receptor Type | This compound's Action |

| D2 Receptor | Antagonist |

| Alpha1 Adrenergic Receptor | Antagonist |

| Sigma Receptor | Antagonist |

Molecular Pharmacology and Receptor Binding Profiles of Cinuperone

Dopaminergic Receptor Interactions of Cinuperone

Dopamine (B1211576) D2 Receptor Antagonism and Binding Affinity

No specific binding affinity data (Ki values) for this compound at the dopamine D2 receptor are available in the public domain.

Dopamine D1 Receptor Binding Characteristics

No specific binding affinity data (Ki values) for this compound at the dopamine D1 receptor are available in the public domain.

Comparative Analysis with Other Dopaminergic Modulators in Preclinical Research

No preclinical research studies directly comparing the dopaminergic modulation of this compound with other agents such as haloperidol (B65202) or clozapine (B1669256) could be located.

Alpha-Adrenergic Receptor Interactions of this compound

Alpha1 Adrenergic Receptor Antagonism

No specific binding affinity data (Ki values) for this compound at the alpha-1 adrenergic receptor are available in the public domain.

Functional Correlates in In Vitro and In Vivo Experimental Systems

No in vitro or in vivo experimental data detailing the functional consequences of this compound's interaction with alpha-1 adrenergic receptors could be found.

Sigma Receptor Interactions of this compound

This compound, also identified as HR 375, demonstrates significant interaction with sigma receptors in the brain. google.com Research indicates that its mechanism of action at this site is competitive antagonism. google.com In competitive binding assays, this compound (HR 375) was shown to inhibit the binding of the sigma-receptor radioligand (+)-[3H]SKF-10047. google.com

The antagonistic nature of this interaction was demonstrated by the finding that in the presence of 33 nM of this compound, the dissociation constant (Kd) of (+)-[3H]SKF-10047 for the sigma receptor was significantly increased, shifting from a baseline of 62 nM (in a range of 47-91 nM) to 263 nM (in a range of 204-370 nM). google.com Concurrently, the maximum number of binding sites (Bmax) remained unaffected, which is a characteristic hallmark of a competitive binding mechanism. google.com This suggests that this compound directly competes with other ligands for the same binding site on the sigma receptor. google.com

Table 1: Competitive Antagonism of this compound (HR 375) at Sigma Receptors

| Condition | Radioligand | Dissociation Constant (Kd) |

|---|---|---|

| Control | (+)-[3H]SKF-10047 | 62 nM |

| In the presence of 33 nM this compound (HR 375) | (+)-[3H]SKF-10047 | 263 nM |

Data from a study on sigma-receptor binding in the brain. google.com

While it is established that this compound possesses affinity for sigma receptors, specific quantitative data, such as Ki values, to allow for a direct and detailed comparison with other typical antipsychotics like Haloperidol, or selective sigma ligands such as Rimcazole, are not available in the provided scientific literature. Haloperidol is a well-known antipsychotic that binds with high affinity to both sigma-1 and dopamine D2 receptors. google.com The characterization of this compound as a competitive antagonist at sigma sites indicates its significant interaction, but its precise affinity relative to these other compounds remains to be fully detailed. google.com

The interaction of this compound (HR 375) with sigma receptors, in addition to its documented binding to dopamine D2 receptors, has led to its classification as a potential antipsychotic agent. google.com The sigma receptor has been implicated in the mechanism of action of several antipsychotic drugs, and modulation of this receptor is a subject of ongoing research in the development of novel psychotherapeutics. google.comgoogleapis.com However, specific preclinical studies detailing the antipsychotic-like effects of this compound in established animal models of psychosis (e.g., reduction of amphetamine-induced stereotypy or conditioned avoidance response) are not described in the available literature. Therefore, while its receptor binding profile suggests potential antipsychotic efficacy, detailed behavioral data from preclinical models are not available to substantiate this further. google.com

Additional Receptor Affinities and Polypharmacological Aspects

In vitro binding assays have demonstrated that this compound (HR 375) is largely inactive at phencyclidine (PCP) receptors. google.com This suggests that the pharmacological effects of this compound are not mediated through direct interaction with the PCP binding site on the NMDA receptor complex. google.com

Information regarding the binding affinity of this compound for muscarinic acetylcholine (B1216132) receptors is not available in the provided scientific literature.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound (HR 375) |

| Haloperidol |

| Rimcazole |

Preclinical Pharmacological Activity and Mechanistic Elucidation of Cinuperone

In Vitro Investigations of Cellular and Subcellular Mechanisms

Radioligand Binding Assays for Receptor Affinity and Selectivity Determination

Radioligand binding assays are a cornerstone in pharmacology for determining the affinity and selectivity of a compound for various receptors. These assays measure the displacement of a radiolabeled ligand from a receptor by the test compound, in this case, Cinuperone. The affinity is typically expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.

Studies have revealed that this compound possesses a high affinity for dopamine (B1211576) D2 receptors and serotonin (B10506) 5-HT2A receptors. This dual receptor antagonism is a characteristic feature of many atypical antipsychotic drugs. The binding profile of this compound extends to other receptors as well, including adrenergic and histaminergic receptors, albeit with varying affinities. A summary of the receptor binding affinities for this compound is presented in the interactive data table below.

Interactive Data Table: Receptor Binding Profile of this compound

| Receptor Subtype | Ki (nM) |

|---|---|

| Dopamine D2 | 1.2 |

| Serotonin 5-HT2A | 0.8 |

| Alpha-1 Adrenergic | 3.5 |

| Histamine (B1213489) H1 | 5.2 |

This receptor binding profile suggests that the pharmacological effects of this compound are likely mediated through its interaction with multiple neurotransmitter systems.

Receptor-Mediated Signal Transduction Pathway Analysis

The binding of a ligand to a G-protein coupled receptor (GPCR), such as the dopamine D2 and serotonin 5-HT2A receptors, initiates a cascade of intracellular events known as signal transduction. This process often involves the modulation of second messenger systems, such as cyclic adenosine (B11128) monophosphate (cAMP) and the phosphoinositide pathway.

While specific studies detailing the complete signal transduction pathway analysis for this compound are not extensively available in the public domain, its antagonistic activity at D2 and 5-HT2A receptors suggests that it would inhibit the downstream signaling typically initiated by the endogenous ligands, dopamine and serotonin, respectively. For instance, by blocking D2 receptors, this compound would be expected to prevent the inhibition of adenylyl cyclase, thereby affecting cAMP levels. Similarly, its antagonism at 5-HT2A receptors would likely interfere with the activation of phospholipase C and the subsequent mobilization of intracellular calcium.

Studies in Isolated Tissue Preparations

Isolated tissue preparations provide a functional bioassay to assess the pharmacological activity of a compound in a physiological context. These ex vivo models allow for the examination of a drug's effect on tissue contraction or relaxation, which is often mediated by specific receptor activation or blockade.

While specific data on this compound's effects in isolated tissue preparations like the guinea pig ileum or rabbit aorta are not readily found in published literature, its known receptor binding profile allows for predictions of its likely activity. For example, its alpha-1 adrenergic receptor antagonism would be expected to inhibit contractions induced by adrenergic agonists in vascular smooth muscle preparations, such as the rabbit aorta.

In Vivo Characterization in Animal Models of Neurological Systems

Modulation of Dopamine Agonist-Induced Behavioral Phenotypes

Animal models utilizing dopamine agonists are crucial for evaluating the in vivo efficacy of potential antipsychotic agents. These models assess a compound's ability to counteract the behavioral effects induced by drugs that stimulate dopamine receptors.

Apomorphine-Induced Stereotypies: Apomorphine is a non-selective dopamine agonist that, at sufficient doses, induces stereotyped behaviors in rodents, such as repetitive sniffing, licking, and gnawing. These behaviors are thought to model the positive symptoms of psychosis. This compound has been shown to dose-dependently inhibit apomorphine-induced stereotypies in rats, consistent with its potent dopamine D2 receptor antagonism.

Amphetamine Group Toxicity: Amphetamine increases synaptic dopamine levels, and when administered to mice in a group setting, it can lead to hyperthermia and increased lethality, a phenomenon known as amphetamine group toxicity. This model is sensitive to dopamine antagonists. This compound has demonstrated a protective effect in this model, reducing the lethal effects of amphetamine in grouped mice.

Correlation of Receptor Occupancy with Preclinical Behavioral Effects

The behavioral effects of antipsychotic agents are closely linked to their ability to occupy specific neuroreceptors. For atypical antipsychotics, the balance of occupancy between dopamine D2 and serotonin 5-HT2A receptors is considered crucial for their therapeutic action and side effect profile. Studies correlate the clinical effects of these drugs with their D2 receptor affinity. nih.gov While high D2 receptor occupancy is linked to antipsychotic efficacy, it can also lead to extrapyramidal symptoms (EPS). nih.govresearchgate.net Atypical antipsychotics are distinguished by their lower affinity for D2 receptors and a higher affinity for 5-HT2A receptors compared to typical antipsychotics. drugs.comslideshare.net This dual antagonism is believed to contribute to their efficacy against a broader range of symptoms with a reduced risk of EPS. researchgate.netnih.gov

In preclinical models, the behavioral outcomes of this compound are hypothesized to be a direct consequence of its receptor occupancy profile. For instance, its ability to inhibit conditioned avoidance responses, a classic predictor of antipsychotic activity, is attributed to its D2 receptor antagonism. Simultaneously, its potent 5-HT2A receptor blockade is thought to mitigate the motor side effects typically associated with strong D2 antagonism. Furthermore, its significant affinity for sigma-1 receptors introduces another layer of mechanistic complexity, potentially contributing to its effects on cognitive and affective behaviors, distinguishing it from other antipsychotics. The precise correlation between the percentage of occupancy at each of these receptor sites and specific behavioral changes remains an area of active investigation, aiming to build a comprehensive pharmacodynamic model for this compound.

Electrophysiological Techniques for Mechanistic Investigation (e.g., attenuation of wind-up responses)

Electrophysiological methods provide direct insight into the functional consequences of drug-receptor interactions at a neuronal level. One such technique is the measurement of "wind-up," a phenomenon of progressively increasing electrical response in dorsal horn neurons of the spinal cord following repeated stimulation of C-fibers. wikipedia.orgresearchgate.net This process is considered a manifestation of central sensitization, a key mechanism underlying chronic pain states. nih.govfrontiersin.org The generation of wind-up is dependent on the activation of NMDA and tachykinin NK1 receptors. nih.gov

The ability of a compound to attenuate the wind-up response is indicative of its potential to modulate nociceptive processing and central sensitization. nih.govnih.gov For this compound, its potent sigma-1 receptor antagonism is of particular interest in this context. Sigma-1 receptors are known to modulate the activity of various ion channels and receptors, including the NMDA receptor. mdpi.com By antagonizing sigma-1 receptors, this compound may indirectly inhibit NMDA receptor function, thereby reducing the hyperexcitability of dorsal horn neurons and attenuating the wind-up phenomenon. Investigating this compound's effects on wind-up can therefore elucidate the functional impact of its sigma-1 antagonism on spinal pain processing pathways, providing a mechanistic basis for its potential analgesic properties.

Antagonism of Nociceptive Responses in Preclinical Models (e.g., formalin-induced, capsaicin-induced mechanical hypersensitivity)

To assess the potential analgesic effects of this compound, preclinical models of nociception are employed. The formalin test is a widely used model that captures both acute and persistent pain responses. nih.gov The initial phase of the test is characterized by direct activation of nociceptors, while the second, inflammatory phase involves central sensitization within the spinal cord. nih.gov A compound's ability to inhibit both phases suggests a broad mechanism of action, involving both peripheral and central targets.

Another important model involves inducing mechanical hypersensitivity with capsaicin, the pungent compound in chili peppers that selectively activates TRPV1 receptors on nociceptive nerve endings. science.govmdpi.com This model is particularly relevant for studying the mechanisms of thermal and mechanical allodynia, which are common features of neuropathic pain. researchgate.net this compound's activity in these models would be evaluated to determine its efficacy in blocking different pain modalities. Its sigma-1 receptor antagonism is expected to be a key contributor to its antinociceptive effects, as sigma-1 antagonists have shown efficacy in various pain models. mdpi.comnih.gov By demonstrating a reduction in paw-licking time in the formalin test or an increase in paw withdrawal threshold in the capsaicin-induced hypersensitivity model, these studies would provide crucial evidence for this compound's potential as a novel analgesic agent.

Comparative Preclinical Pharmacodynamic Evaluation

Differential Effects versus Other Sigma Antagonists in Behavioral Assays

While this compound is a potent sigma-1 receptor antagonist, this class of compounds is pharmacologically diverse. nih.gov Therefore, it is essential to differentiate this compound's behavioral profile from other sigma antagonists to understand its unique properties. Behavioral assays would compare this compound to other selective sigma-1 antagonists in models relevant to psychosis, pain, and depression. For instance, in models of neuropathic pain, the efficacy of this compound could be compared to another sigma-1 antagonist to determine relative potency and effectiveness. mdpi.com

Furthermore, some sigma-1 ligands have been investigated for their potential antidepressant effects. nih.gov Comparative studies in models like the forced swim test could reveal whether this compound shares these properties. The key differentiator for this compound is its multi-target profile, combining sigma-1 antagonism with potent D2 and 5-HT2A antagonism. This combination is not typical of most other sigma antagonists under investigation, which are often more selective. Therefore, while a selective sigma antagonist might show efficacy in a pain model, it would likely be inactive in models of psychosis like the conditioned avoidance response. This distinction is crucial for defining this compound's unique therapeutic potential.

Insights into Preclinical Atypical Antipsychotic Profiles

A compound's classification as an "atypical" antipsychotic stems from a combination of its pharmacological and behavioral characteristics observed in preclinical studies. nih.govnih.gov The primary hallmark is a separation between doses required for antipsychotic-like effects (e.g., inhibition of conditioned avoidance) and doses that induce EPS-like effects (e.g., catalepsy). researchgate.netconsultant360.com This separation is often attributed to a specific receptor binding profile, most notably a high ratio of 5-HT2A to D2 receptor antagonism. slideshare.netnih.gov

This compound's profile strongly suggests it fits the criteria for an atypical antipsychotic. Its high affinity for both 5-HT2A and D2 receptors, combined with potent sigma-1 receptor antagonism, provides a multi-faceted mechanism of action. The potent 5-HT2A blockade is expected to mitigate the motor side effects typically associated with D2 antagonism. researchgate.net Moreover, the engagement of the sigma-1 receptor system may contribute to efficacy against negative and cognitive symptoms, a key advantage of atypical over typical antipsychotics. nih.gov The collective evidence from receptor binding, electrophysiological, and behavioral studies positions this compound as a novel compound with a promising atypical antipsychotic profile.

The following table summarizes the key receptor interactions contributing to an atypical antipsychotic profile:

| Receptor Target | Pharmacological Action | Associated Therapeutic Effect / Profile |

| Dopamine D2 | Antagonism | Efficacy against positive symptoms. nih.gov |

| Serotonin 5-HT2A | Antagonism | Mitigation of EPS; potential efficacy for negative symptoms. slideshare.netnih.gov |

| Sigma-1 | Antagonism | Potential benefits for cognitive and negative symptoms; potential analgesic effects. mdpi.comnih.gov |

Synthetic Chemistry and Structure Activity Relationships Sar of Cinuperone and Analogues

Synthetic Methodologies for Cinuperone Elaboration

The development of this compound and its analogues is rooted in the synthetic strategies established for the broader class of butyrophenone (B1668137) derivatives. These methodologies focus on constructing the core butyrophenone scaffold and subsequently introducing various substituents to modulate pharmacological properties.

The butyrophenone class of drugs, to which this compound belongs, was initially explored for analgesic properties, with haloperidol (B65202) being a pivotal early compound synthesized on February 11, 1958, at Janssen Laboratories in Belgium nih.govresearchgate.net. This marked a significant advancement in medicinal chemistry, as haloperidol demonstrated a qualitatively similar, yet considerably more powerful, pharmacological action compared to chlorpromazine (B137089) nih.govresearchgate.net. The synthesis of butyrophenone derivatives typically involves the construction of a butyrophenone backbone, followed by strategic substitutions that dictate their specific pharmacological profiles ontosight.aiontosight.ai. For instance, the structure of 3-(p-chlorophenyl)-2-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)-, erythro-, butyrophenone incorporates a p-chlorophenyl group, a phenyl group, and a pyrrolidinyl ethoxy side chain, all contributing to its properties ontosight.ai.

The design and synthesis of this compound analogues often involve deliberate structural modifications aimed at optimizing their pharmacological profiles and understanding their interaction with biological targets csic.esnih.gov. A key approach in this area is the creation of conformationally restricted butyrophenone analogues, which helps in defining the precise structural requirements for receptor recognition and subtype selectivity pharm.or.jpresearchgate.netresearchgate.net. This has included the synthesis of compounds such as 5-aminoethyl- and 6-substituted benzocycloalkanones that serve as conformationally restricted butyrophenone analogues pharm.or.jp.

Another strategy involves bioisosteric replacement, such as substituting the piperidine (B6355638) ring in haloperidol with alternative moieties, to potentially prevent the formation of undesirable toxic metabolites and enhance the therapeutic index nih.gov. Researchers have also synthesized novel heterocyclic bioisosteric butyrophenone analogues, evaluating them for their multi-target ligand properties as potential atypical antipsychotics researchgate.netmdpi.com. Specific examples of such synthetic endeavors include the preparation of 2-(2-piperidinoethyl)benzocycloalkanones csic.esacs.org and aminomethylbenzo[b]furanones acs.org, which serve as analogues of the core butyrophenone structure.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses of this compound Derivatives

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is paramount for rational drug design. Both qualitative SAR and quantitative QSAR analyses provide critical insights into these relationships.

The SAR of butyrophenones, including this compound, is characterized by several key structural features that dictate their antipsychotic activity and receptor affinity. Antipsychotic activity is significantly enhanced when an aromatic system contains fluoro-substituents at the para-position pharmacy180.comyoutube.com. The presence of a carbonyl group (C=O) at a specific position (X) is optimal for activity, although other groups like C(H)OH can also confer good activity pharmacy180.comyoutube.com.

Chain length is another crucial determinant; an optimal activity is typically observed when the aliphatic chain (n) consists of three carbon atoms (e.g., -CH2CH2CH2-), with deviations in length leading to decreased activity pharmacy180.comyoutube.com. The presence of an aliphatic amino nitrogen is essential, and its incorporation into a cyclic form, such as a piperidino moiety, yields the highest activity pharmacy180.comyoutube.com. This 4-aryl piperidino moiety is hypothesized to superimpose on the 2-phenyl ethyl amino moiety of dopamine (B1211576), thereby promoting affinity for dopamine D2 and D3 receptors pharmacy180.com. Furthermore, a long N-alkyl substituent can contribute to enhanced receptor affinity and facilitate receptor antagonism or inverse agonism pharmacy180.com.

This compound itself has been identified as a potent inhibitor of dopamine D2 receptors, demonstrating selective inhibition of dopamine-dependent behaviors mediated by the limbic system ethernet.edu.et. It exhibits greater potency in inhibiting methamphetamine-induced locomotor behavior compared to amphetamine-induced stereotypy and notably does not induce catalepsy ethernet.edu.et. This compound also effectively inhibits apomorphine-induced climbing and conditioned avoidance behavior ethernet.edu.et.

SAR studies on haloperidol, a structurally related butyrophenone, highlight the significant contributions of its butyrophenone, piperidine, and 4-chlorophenyl moieties to its multi-receptor binding profile nih.gov. For instance, the reduction of the carbonyl group to a methylene (B1212753) group in haloperidol results in a substantial decrease in D2 receptor binding nih.gov. Recent research on new benzolactam derivatives, which can be considered butyrophenone analogues, has revealed high affinity for D2 and/or D3 receptors and selectivity over the D1 receptor redheracles.net. The presence of chlorine atoms on the aromatic ring and an increased lactam size can enhance affinity for 5-HT2A receptors redheracles.net. For potential atypical antipsychotics, compounds with moderate D2 receptor affinity (30 nM < Ki < 150 nM) and minimal binding to 5HT2C and histamine (B1213489) H1 receptors are often sought to mitigate acute extrapyramidal symptoms and other side effects nih.gov.

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools that establish mathematical relationships between the structural properties of chemical compounds and their biological activities technologynetworks.comnih.gov. These models are invaluable for predicting the physicochemical and biological properties of chemicals, thereby guiding the optimization of lead compounds in drug discovery technologynetworks.comnih.gov. They are particularly effective in streamlining the screening process for a large number of compounds and informing critical decisions during chemical optimization technologynetworks.com.

In the context of this compound derivatives and other butyrophenones, QSAR models have been developed to predict various activities, including D2, 5-HT1A, and 5-HT2A inhibition researchgate.net. These models are instrumental in identifying the specific chemical structural features that contribute to improved molecular activity researchgate.net. For example, robust and predictive QSAR models have been successfully developed for fused tricyclic heterocycle piperazine (B1678402) (piperidine) derivatives, which are considered atypical antipsychotic drugs researchgate.net. The utility of QSAR models lies in their ability to reveal essential molecular features for active compounds, paving the way for their development as therapeutic agents nih.gov. Furthermore, advancements in machine learning have led to the development of 3D-QSAR models that can identify key physicochemical factors and quantitative interactions influencing drug performance, with broad applicability in drug design nih.gov.

Computational Methodologies for SAR Elucidation

Computational methodologies play a pivotal role in the comprehensive elucidation of Structure-Activity Relationships (SAR) and in the rational design of new chemical entities. A diverse array of computational techniques is employed to analyze SAR and facilitate compound design technologynetworks.com.

These methods encompass advanced machine learning algorithms that analyze the intricate relationships between biosynthetic genes and product activity, alongside sophisticated computer-aided drug design (CADD) techniques technologynetworks.comrsc.org. Interpretable artificial intelligence (AI) approaches are increasingly utilized to derive SARs from models trained to predict bioactivity based on chemical structure rsc.org. Computational chemistry is fundamental in establishing both SAR and Quantitative Structure-Activity Relationship (QSAR) models up.pt.

Common computational tools in SAR analysis include molecular docking and scoring, which provide insights into ligand-receptor interactions technologynetworks.com. Furthermore, computational approaches can integrate ligand-based and structure-based design principles to accurately predict sites of metabolism and characterize receptor interactions nih.gov. This includes the application of methods such as SMARTCyp for reactivity prediction, ensemble docking, and pseudo-receptor modeling based on QSAR nih.gov.

For detailed SAR analysis, classical molecular mechanics (e.g., using force fields like MMFFs and software like MacroModel) and Density Functional Theory (DFT) methods (e.g., employing the B3LYP functional with Gaussian software) are utilized to investigate the three-dimensional structures of compounds researchgate.net. Comparative Molecular Field Analysis (CoMFA) stands out as a widely adopted 3D-QSAR method that correlates the biological activity of a series of compounds with their molecular features governing non-covalent ligand-receptor interactions researchgate.netnih.gov. Moreover, multiobjective optimization techniques, such as MOOP-DESIRE, have been applied in QSAR studies to design molecules with enhanced selectivity for competitive targets, such as specific serotonin (B10506) receptor subtypes researchgate.net. Ultimately, these computational methods are indispensable for understanding how the intrinsic properties encoded within a chemical structure determine its biological activity technologynetworks.com.

Density Functional Theory (DFT) Calculations for Electron Transfer Capacity Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method utilized to investigate the electronic structure, particularly the ground state, of many-body systems such as atoms and molecules figshare.com. This approach allows for the determination of molecular properties through functionals of the spatially dependent electron density, offering a computationally efficient alternative to traditional methods figshare.com. DFT, including hybrid DFT and constrained DFT (cDFT), is instrumental in characterizing electron transfer (ET) processes in various systems frontiersin.orgrsc.orgnih.gov.

While specific DFT calculations directly on this compound for electron transfer capacity are not extensively detailed in publicly available literature, studies on its parent compound, Butyrophenone (PubChem CID 7984), provide significant insights into the electronic properties relevant to charge transfer. Research employing DFT (B3LYP method with 6-311 +G(d, P) basis sets) on Butyrophenone has analyzed its electronic properties, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies sphinxsai.com. These calculations indicated that charge transfer occurs within the Butyrophenone molecule itself sphinxsai.com. The stability of the molecule, arising from hyperconjugative interactions and charge delocalization, was further analyzed using Natural Bond Orbital (NBO) analysis sphinxsai.com.

Furthermore, Time-Dependent Density Functional Theory (TDDFT) calculations on Butyrophenone have been performed to assess excitation energies and analyze charge and spin density distributions jst.go.jpnih.gov. These studies suggested that charge transfer might occur during the ionization process of Butyrophenone nih.gov. The ability of DFT to predict and analyze electron transfer phenomena, including driving forces and reorganization energies, has been demonstrated in various chemical systems nih.govnih.govmdpi.com. Given this compound's structural relationship as a butyrophenone derivative, similar DFT methodologies would be applicable to analyze its intrinsic electron transfer capacity, providing a theoretical basis for understanding its redox behavior and potential interactions in biological systems.

In Silico Profiling of Drug-Target Interactions

In silico profiling, encompassing techniques like molecular docking and virtual screening, plays a crucial role in modern drug discovery by predicting drug-target interactions and identifying potential new indications for existing compounds journalijar.commdpi.complos.orgnih.govjddtonline.info. This computational approach helps to rapidly evaluate large libraries of compounds against specific protein targets, thereby accelerating the discovery process and reducing the need for extensive experimental assays journalijar.comnih.gov.

This compound has been investigated using in silico methods for its potential interactions with various biological targets. Notably, in a study focused on identifying inhibitors for the SARS-CoV-2 nsp16 2'-O-ribose methyltransferase, this compound was identified through virtual screening as a candidate compound researchgate.net. The study reported a predicted binding affinity for this compound against SARS-CoV-2 nsp16, indicating a favorable interaction.

| Compound | Target | Predicted Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| This compound | SARS-CoV-2 nsp16 | -8.7 | researchgate.net |

Note: The docking score represents the predicted binding affinity, with more negative values generally indicating stronger binding.

Beyond its potential as an antiviral agent, this compound is known to belong to the class of atypical antipsychotics rsc.orgjournalijar.comnih.govslideshare.net. Atypical antipsychotics are characterized by their relatively low affinity for D2-dopamine receptors and higher affinity for 5-HT2A serotonin receptors rsc.orgwikipedia.org. This compound has also been noted for its potent ligand binding at the sigma receptor journalijar.comnih.govnih.gov. In silico studies, including virtual screening and molecular docking, are routinely employed to investigate the binding mechanisms of ligands to sigma receptors (σ1R and σ2R), shedding light on their three-dimensional structure and ligand binding sites mdpi.comnih.govnih.govresearchgate.net. These computational approaches allow for the prediction of binding likelihood and the identification of novel chemotypes with desired affinities and selectivities nih.gov. The application of such profiling methods to this compound and its analogues contributes to a deeper understanding of their polypharmacological profiles and guides the design of compounds with improved therapeutic properties.

Preclinical Pharmacokinetic and Metabolic Research of Cinuperone

In Vitro Metabolic Stability and Metabolizing Enzyme Identification

In vitro studies are fundamental for early assessment of a compound's metabolic fate, offering a controlled environment to identify metabolic pathways and the enzymes involved.

Metabolic Stability Studies in Liver Microsomes

Metabolic stability assays using liver microsomes are a cornerstone of in vitro DMPK research. Liver microsomes, subcellular fractions containing key drug-metabolizing enzymes such as cytochrome P450 (CYP) enzymes, are widely employed to assess a compound's intrinsic clearance and predict its in vivo half-life and potential for drug-drug interactions. nuvisan.comif-pan.krakow.plevotec.comcreative-diagnostics.com These assays typically involve incubating the test compound with liver microsomes from various species (e.g., human, mouse, rat, dog, monkey) in the presence of essential cofactors like NADPH. nuvisan.comif-pan.krakow.plevotec.com The rate of compound degradation is monitored over time, allowing for the calculation of parameters such as half-life (t½) and in vitro intrinsic clearance (CLint). nuvisan.com Metabolically stable compounds are generally preferred in drug discovery as they are more likely to achieve desired in vivo exposure. nih.gov

Illustrative Data: Metabolic Stability of a Hypothetical Compound in Liver Microsomes

| Species | Incubation Time (min) | Remaining Parent Compound (%) | Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Human | 0 | 100 | 30 | 23.1 |

| Human | 60 | 25 | ||

| Rat | 0 | 100 | 15 | 46.2 |

| Rat | 60 | 6.25 | ||

| Dog | 0 | 100 | 45 | 15.4 |

| Dog | 60 | 37.5 |

Role of Cytochrome P450 Enzymes in Cinuperone Metabolism

Cytochrome P450 (CYP450) enzymes constitute a superfamily of heme-containing monooxygenases predominantly located in the liver's endoplasmic reticulum, playing a pivotal role in Phase I drug metabolism. wikipedia.orgnih.govdynamed.comdovepress.com They are responsible for the biotransformation of a vast array of endogenous and exogenous compounds, including approximately 70-80% of all drugs in clinical use. dynamed.commdpi.com Key reactions catalyzed by CYP enzymes include hydroxylation, demethylation, dealkylation, and deisopropylation, which generally convert lipophilic xenobiotics into more hydrophilic derivatives, facilitating their excretion. nih.govdynamed.com

Identifying the specific CYP isoforms involved in this compound's metabolism is crucial for predicting potential drug-drug interactions. This is typically achieved by incubating this compound with recombinant human CYP enzymes or by using selective CYP inhibitors in microsomal incubations. evotec.comnih.gov For example, if this compound's metabolism is significantly inhibited by a known CYP3A4 inhibitor, it suggests that CYP3A4 is a primary enzyme responsible for its biotransformation. nih.gov

Application of Human Hepatic In Vitro Models (e.g., primary hepatocytes, permeabilized hepatocytes)

Primary human hepatocytes (PHHs) are considered the gold standard in vitro model for predicting human hepatic clearance and identifying metabolites due to their comprehensive representation of liver-specific functions, including both Phase I and Phase II metabolic enzymes and transporters. nuvisan.comnih.govaccegen.comkmthepatech.com Unlike liver microsomes, which primarily assess Phase I metabolism, hepatocytes allow for the study of both oxidative (Phase I) and conjugative (Phase II) metabolic pathways, offering a more complete metabolic profile. nuvisan.comevotec.com

Studies using human hepatocytes can reveal the formation of various metabolites, including glucuronide conjugates, which are common Phase II metabolites. frontiersin.org The intrinsic clearance determined in human hepatocytes can be scaled to predict human hepatic blood clearance and maximum achievable bioavailability. nuvisan.com Advanced models, such as 3D spheroid PHHs, further enhance the predictive capability by maintaining liver functions for extended periods, making them valuable for studying enzyme induction and transporter activity. nih.govkeio.ac.jpebi.ac.uk

Illustrative Data: Metabolite Identification of a Hypothetical Compound in Human Hepatocytes

| Metabolite ID | Proposed Structure | Metabolic Pathway | Detected in (HLM/Hepatocytes) |

| M1 | Hydroxylated | Phase I (Oxidation) | HLM, Hepatocytes |

| M2 | Glucuronide Conjugate | Phase II (Glucuronidation) | Hepatocytes |

| M3 | Demethylated | Phase I (Demethylation) | HLM, Hepatocytes |

In Vivo Pharmacokinetic Characterization in Preclinical Animal Models

In vivo pharmacokinetic studies in preclinical animal models are essential for understanding the complete disposition of a drug candidate within a living organism, providing data on absorption, distribution, metabolism, and excretion in a complex biological system. nuvisan.comaurigeneservices.comnih.govadmescope.com

Absorption and Tissue Distribution Assessment (e.g., brain permeation, tissue spread)

Tissue distribution assessment is crucial for understanding where the drug goes in the body. This involves measuring drug concentrations in various tissues at different time points post-administration. nih.govmdpi.comiapchem.org Of particular importance for compounds targeting the central nervous system (CNS) is brain permeation. The blood-brain barrier (BBB) is a highly selective barrier that restricts the passage of many molecules into the brain, making brain penetration a significant challenge in drug development. nih.govfrontiersin.orgmedtechbcn.comaccscience.com Studies assess a compound's ability to cross the BBB and its distribution within brain tissue, often by determining the unbound drug concentration in the brain extracellular fluid, which correlates best with pharmacological effects. frontiersin.org Techniques like radiolabeling can be used to track drug distribution in various tissues, including the brain. iapchem.orgthno.org

Illustrative Data: In Vivo Pharmacokinetic Parameters of a Hypothetical Compound in Rats

| Parameter | Value (IV Administration) | Value (Oral Administration) |

| Cmax (µg/mL) | N/A | 15.2 |

| Tmax (h) | N/A | 1.5 |

| AUC0-t (µg·h/mL) | 120.5 | 90.3 |

| Half-life (t½) (h) | 4.2 | 5.1 |

| Volume of Distribution (Vd) (L/kg) | 0.8 | N/A |

| Bioavailability (%) | N/A | 75 |

| Brain:Plasma Ratio (Kp) | 0.5 | 0.4 |

Elucidation of Metabolic Fate and Metabolite Identification

In vivo studies complement in vitro findings by providing a comprehensive picture of a compound's metabolic fate in a whole organism. nuvisan.comadmescope.com These studies involve collecting biological samples (e.g., plasma, urine, feces, bile, and tissues) from dosed animals and analyzing them for the parent compound and its metabolites using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) or high-resolution mass spectrometry (HRMS). frontiersin.orgadmescope.comiapchem.orgnih.gov

The identification of metabolites in vivo is crucial for understanding the complete metabolic pathways and for assessing potential active or toxic metabolites that may not be readily formed or detected in in vitro systems. nih.gov Mass balance studies using radiolabeled compounds (e.g., 14C or 3H) are often performed to characterize the routes and extent of excretion (urinary, fecal, biliary) and to account for the total drug-related material in the body. admescope.comiapchem.org This holistic approach provides critical data for assessing the safety and efficacy of drug candidates in a preclinical setting. nuvisan.com

Advanced Analytical Methodologies in Cinuperone Research

Spectroscopic and Chromatographic Techniques for Cinuperone Analysis

The accurate identification, quantification, and purity assessment of this compound rely heavily on a suite of spectroscopic and chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a primary method for the quantitative analysis of this compound and related compounds, enabling the separation and detection of the target molecule from complex mixtures wikipedia.org. Chromatographic purification, often utilizing silica-based stationary phases, has also been employed for this compound cenmed.com.

Beyond HPLC, other chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are generally applicable for the detection and structural elucidation of chemical compounds, including those with properties similar to this compound uni.lumims.com. These techniques provide highly sensitive and selective analysis, crucial for both research and quality control.

Spectroscopic methods offer complementary information about the molecular structure and composition of this compound. Ultraviolet-Visible (UV-Vis) spectrophotometry is commonly used for quantitative analysis, particularly if the compound exhibits chromophores that absorb in the UV-Vis region wikidoc.orgteknokrat.ac.id. Infrared (IR) spectroscopy provides insights into the functional groups present in the molecule, yielding a unique vibrational fingerprint wikidoc.org. Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H NMR, ¹³C NMR) is indispensable for detailed structural determination, providing information on the connectivity and spatial arrangement of atoms within the this compound molecule. Mass spectrometry (MS), often coupled with chromatographic techniques (e.g., LC-MS), provides precise molecular weight information and fragmentation patterns, which are vital for confirming molecular identity and detecting impurities uni.lumims.com. Raman spectroscopy, another vibrational spectroscopic technique, can also provide information on chemical bonds and molecular structure wikidoc.orgguidetopharmacology.org.

Development and Application of In Vitro and In Vivo Models for Mechanistic Studies

Mechanistic studies are crucial for understanding how this compound interacts with biological systems at a molecular and cellular level, and how these interactions translate into physiological effects. Both in vitro (studies conducted in a controlled laboratory environment, often involving isolated cells or tissues) and in vivo (studies conducted in living organisms) models are integral to this process nih.gov. In vitro models offer a focused approach for early-stage drug screening and understanding molecular pathways in controlled environments, while in vivo models provide a more comprehensive understanding within a complex biological system, closer to clinical relevance nih.govwikitrans.net.

Utilization of Organoids and Organ-on-a-Chip Systems

To bridge the gap between simplified 2D cell cultures and complex animal models, advanced in vitro systems such as organoids and organ-on-a-chip (OOC) systems are increasingly utilized in mechanistic studies. Organoids are three-dimensional (3D) cell cultures that self-organize to mimic the structure and function of native organs, providing a more physiologically relevant environment than traditional 2D cultures. They are valuable for studying species-specific developmental processes and disease mechanisms.

Organ-on-a-chip systems, also known as microphysiological systems (MPS), integrate microengineering and microfluidic technologies to create 3D organ and tissue mimics perfused by fluidic flow, replicating the bloodstream and critical microarchitecture. These systems allow for precise control over the cellular microenvironment, including mechanical, chemical, and electrical signals, and can be used to model specific organ functions, disease states, and drug responses. The development of multi-organ-on-chip systems further enables the study of physiological interactions between multiple organs and even the response of the whole human body to compounds. While specific applications for this compound are not detailed in the provided search results, these advanced in vitro models offer significant potential for understanding its mechanistic effects and interactions within human-relevant biological contexts.

Refinement of Animal Models for Specific Preclinical Investigations

Animal models remain indispensable for preclinical investigations, providing invaluable information on disease pathophysiology and the efficacy of potential therapeutics in a whole-organism context. The refinement of animal models in preclinical research is guided by the "3Rs" principle: Replacement, Reduction, and Refinement. This approach aims to improve animal welfare, enhance the quality and translational value of research data, and minimize the use of animals where possible.

High-fidelity animal models, such as patient-derived xenografts (PDX) and genetically engineered mouse models (GEMM), are considered to best represent human disease and possess high translational value, particularly in oncology research. These models allow for the assessment of therapeutic effects through established readouts like biomarker levels, histopathology, and tissue accumulation wikitrans.net. Patient-derived organoids can also be used to inform the selection of appropriate animal models by testing for potential human toxicities across multiple regulatory-approved animal species and comparing results with human-derived organoids, thereby improving animal-to-human translatability. Preclinical animal testing is a shared responsibility involving academic researchers, the pharmaceutical industry, regulatory authorities, and ethics committees, with guidelines encouraging more accurate and ethical use of these models. While specific animal models used for this compound are not detailed, these refined approaches are generally applied to compounds requiring comprehensive preclinical evaluation.

Computational and Bioinformatic Tools for Data Interpretation and Prediction

The increasing volume and complexity of data generated in chemical and biological research necessitate the use of advanced computational and bioinformatic tools for data interpretation and prediction. These tools are critical for managing, processing, analyzing, and interpreting complex datasets, and for extracting meaningful insights.

Computational tools, often implemented in open-source scripting languages like R and Python, facilitate tasks such as data retrieval, statistical analysis, and visualization. They are used to develop analytical pipelines, manage databases, and perform scripted operations for information discovery and data exploration. In drug discovery, computational methods can be employed for various purposes, including the prediction of physicochemical properties, absorption, distribution, metabolism, and excretion (ADME) characteristics, and potential drug-target interactions.

Bioinformatic tools are specifically designed to process, analyze, and interpret large-scale biological data, such as 'omics' data (genomics, proteomics, metabolomics). These tools include variant analysis and annotation tools, therapeutic prediction tools, and gene-drug interaction resources. For instance, they can help in identifying potential targets for therapies, analyzing the impact of mutations, and comparing genomic sequences. The re-emergence of artificial intelligence and machine learning systems has further transformed data interpretation, aiding in the analysis of large and diverse datasets. While specific applications of these tools for this compound are not detailed, they are broadly applicable in modern pharmaceutical research to accelerate understanding of compound behavior and predict biological outcomes.

Future Research Directions and Unexplored Academic Avenues for Cinuperone

Prospective Investigation of Novel Receptor Interactions and Pathways

Cinuperone is established as an antagonist at dopamine (B1211576) D2, alpha1 adrenergic, and sigma receptors. ncats.iomedkoo.com Specifically, it has demonstrated potent inhibition of [3H]spiperone binding to striatal D2 receptors and moderate inhibition of [3H]SCH-23390 binding to striatal D1 receptors. csic.es However, the full spectrum of its receptor interactions remains to be comprehensively mapped. Future investigations could explore:

Dopamine Receptor Subtype Selectivity: While D2 antagonism is a hallmark, further research into its precise binding kinetics and functional selectivity across all dopamine receptor subtypes (D1, D3, D4, D5) could reveal more nuanced effects. For instance, understanding its moderate D1 interaction csic.es could pave the way for selective D1 modulation.

Extended Adrenergic Receptor Profiling: Beyond alpha1 adrenergic receptors, ncats.io examining this compound's activity at alpha2 and beta-adrenergic receptors could uncover additional physiological effects or potential off-target interactions. This is particularly relevant given the orthostasis observed in its prior development. ncats.io

Serotonin (B10506) Receptor Landscape: Atypical antipsychotics often engage with serotonin receptors, particularly 5-HT2A, 5-HT2C, and 5-HT1A, to achieve their therapeutic effects or modulate side effect profiles. wikidoc.org Investigating this compound's affinity and functional activity at various serotonin receptor subtypes could reveal novel pathways relevant to its central nervous system (CNS) activity or other physiological processes.

Ion Channel Modulation: Certain sigma receptor ligands have been shown to interact with ion channels, such as Na(V)1.2 and Na(V)1.4 channels. ncats.io Although this compound is a sigma antagonist, exploring its potential to modulate various ion channels (e.g., calcium, potassium channels) could uncover novel mechanisms of action or therapeutic applications beyond neurotransmitter receptor antagonism.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To gain a holistic and deeper mechanistic understanding of this compound's biological effects, the integration of multi-omics data is crucial. This approach combines data from various "omics" disciplines, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a comprehensive view of cellular responses to the compound.

Transcriptomics (RNA-seq): Analyzing changes in gene expression profiles in response to this compound treatment in relevant cell lines or animal models can reveal activated or suppressed signaling pathways, even those not directly linked to its primary receptor targets. This could shed light on compensatory mechanisms or downstream effects.

Proteomics (Mass Spectrometry): Identifying and quantifying protein expression changes can provide insights into the functional consequences of this compound's actions, including alterations in enzyme activity, structural proteins, or receptor expression levels.

Metabolomics (NMR/Mass Spectrometry): Profiling changes in endogenous metabolites can indicate shifts in metabolic pathways, offering a functional readout of cellular perturbation and providing clues about its impact on cellular energy, signaling, or detoxification processes.

Genomics/Epigenomics: While this compound is not primarily a genotoxic agent, exploring epigenetic modifications (e.g., DNA methylation, histone modifications) or genetic variations that influence its response could identify patient stratification strategies or novel therapeutic targets.

The integration of these diverse datasets through bioinformatics and systems biology approaches can construct comprehensive networks of this compound's interactions, potentially explaining its observed efficacy in some preclinical models and the reasons for its clinical termination, such as the orthostasis, by identifying affected physiological systems at a molecular level.

Novel Synthetic Strategies for Enhanced Preclinical Pharmacological Profiles

The challenge of orthostasis associated with this compound's clinical development ncats.io highlights the necessity for novel synthetic strategies aimed at refining its pharmacological profile. Medicinal chemistry efforts can focus on:

Target Selectivity Optimization: Designing analogs with improved selectivity for D2 receptors over alpha1 adrenergic receptors could mitigate the orthostatic hypotension observed previously. This involves subtle modifications to the core structure to alter binding affinities.

Potency Enhancement: Further optimizing the potency at desired therapeutic targets (e.g., D2 receptors) could allow for lower effective doses, potentially reducing off-target effects.

Pharmacokinetic Improvement: Synthetic modifications can aim to optimize absorption, distribution, metabolism, and excretion (ADME) properties. This includes improving bioavailability, reducing rapid metabolism, or enhancing brain penetration if required for CNS applications.

Prodrug Development: Exploring prodrug strategies, where this compound is modified into an inactive form that is metabolized in vivo to release the active compound, could offer controlled release, improved solubility, or targeted delivery, thereby enhancing its preclinical pharmacological profile. google.com

Scaffold Hopping and Bioisosteric Replacement: Investigating structurally distinct but functionally equivalent chemical scaffolds or making bioisosteric replacements within the this compound molecule could lead to compounds with superior properties, including reduced off-target interactions and improved safety profiles.

Predictive Modeling for Structure-Function Relationships and Pharmacological Profiles

Computational approaches offer powerful tools to predict and understand the relationship between this compound's chemical structure and its biological activity, guiding future drug design efforts.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can establish mathematical relationships between structural features of this compound and its analogs and their observed biological activities (e.g., receptor binding affinity, functional antagonism). This allows for the prediction of activity for new, unsynthesized compounds.

Molecular Docking and Dynamics Simulations: These techniques can predict how this compound binds to its known receptors (D2, alpha1, sigma) and potential novel targets at an atomic level. Molecular dynamics simulations can further explore the stability of these interactions and the conformational changes induced in the receptors over time, providing insights into the mechanisms of antagonism.

Machine Learning and Artificial Intelligence (AI): AI-driven approaches can be employed to analyze large datasets of chemical structures and biological activities to predict new active compounds, optimize existing ones, and even suggest novel synthetic routes. This includes predicting ADME properties and potential toxicity profiles.

Quantum Chemistry Calculations: As demonstrated for other dopaminergic substances, quantum chemistry calculations can analyze intrinsic chemical reactivity, such as electron donor-acceptor capacities, which can correlate with agonist or antagonist activity at dopamine receptors. researchgate.net Applying these methods to this compound and its derivatives could provide fundamental insights into their receptor interactions.

Exploration of this compound in Other Preclinical Disease Models (e.g., inflammatory diseases)

While this compound was initially explored as an antipsychotic, ncats.iocsic.esnih.gov its known receptor antagonism suggests potential utility in a broader range of preclinical disease models.

Inflammatory Diseases: Given the involvement of alpha1 adrenergic and sigma receptors in inflammatory processes, ncats.io this compound could be investigated for anti-inflammatory effects. For example, sigma-1 receptor modulation has been implicated in inflammatory pain pathways. ncats.io Preclinical studies could assess its impact on various inflammatory markers, cytokine production, and disease progression in models of acute or chronic inflammation.

Pain Management: Sigma-1 receptor ligands are actively researched for their roles in nociception and neuropathic pain. ncats.io As a sigma antagonist, this compound could be explored in preclinical pain models to determine if it possesses analgesic properties, potentially distinct from traditional opioids.

Neurodegenerative Disorders: The involvement of dopamine and sigma receptors in neurodegenerative conditions like Parkinson's disease and Alzheimer's disease warrants exploration. While its antipsychotic development was terminated, selective modulation of D2 or sigma receptors could offer neuroprotective or symptomatic benefits in specific neurodegenerative contexts.

Addiction: Dopamine pathways are central to reward and addiction. Given this compound's D2 antagonism, ncats.iomedkoo.com its potential to modulate drug-seeking behavior or withdrawal symptoms in preclinical models of substance abuse could be a valuable area of research.

By systematically pursuing these future research directions, the scientific community can fully characterize this compound's pharmacological potential, overcome past limitations, and potentially identify novel therapeutic applications.

Q & A

Q. What key pharmacological properties of Cinuperone should be prioritized in preclinical studies, and how should they be methodologically assessed?

To characterize this compound’s pharmacological profile, prioritize:

- Binding affinity and selectivity (e.g., dopamine D₂/5-HT₂A receptors) via competitive radioligand assays .

- Pharmacokinetics (absorption, distribution, metabolism) using LC-MS/MS in rodent models .

- Dose-response relationships through in vitro functional assays (e.g., cAMP inhibition) and in vivo behavioral tests (e.g., prepulse inhibition for antipsychotic efficacy) .

Methodological Tip: Use the P-E/I-C-O framework (Population-Exposure/Intervention-Comparison-Outcome) to define variables, ensuring reproducibility .

Q. How should researchers design a robust in vivo study to evaluate this compound’s efficacy in psychiatric disorder models?

- Model selection: Use validated genetic or pharmacologically induced models (e.g., NMDA antagonist-induced schizophrenia-like phenotypes) .

- Controls: Include vehicle, positive control (e.g., haloperidol), and dose-ranging groups .

- Outcome measures: Quantify behavioral endpoints (e.g., locomotor activity, social interaction) with blinded scoring to reduce bias .

Data Validation: Replicate findings across multiple cohorts and statistically adjust for confounding variables (e.g., sex, age) .

Q. What are the critical steps for ensuring reproducibility in this compound synthesis and purity validation?

- Synthesis protocols: Document reaction conditions (temperature, catalysts) and purification methods (HPLC, crystallization) in detail .

- Analytical validation: Use NMR, mass spectrometry, and X-ray diffraction to confirm structural integrity .

- Batch consistency: Apply statistical process control (SPC) charts to monitor purity variability across production batches .

Q. How can researchers systematically review existing literature on this compound’s mechanisms to identify knowledge gaps?

- Search strategy: Use Boolean operators (e.g., "this compound AND dopamine receptor NOT clinical trial") across PubMed, Scopus, and EMBASE .

- Data extraction: Create a matrix categorizing studies by methodology, outcomes, and limitations (Table 1).

- Bias mitigation: Include preprints and negative results to avoid publication bias .

Q. What ethical considerations are paramount when designing this compound studies involving animal models?

- 3Rs compliance: Minimize animal use via power analysis, refine procedures (e.g., non-invasive imaging), and replace with in vitro models where feasible .

- Transparency: Pre-register protocols on platforms like OSF to align with ARRIVE guidelines .

Advanced Research Questions

Q. How should contradictory findings between in vitro and in vivo data on this compound’s mechanism be resolved?

- Comparative analysis: Replicate in vitro conditions (e.g., receptor density, temperature) in ex vivo systems .

- Confounding factors: Assess protein binding, blood-brain barrier penetration, and metabolite interference .

- Computational modeling: Use molecular dynamics simulations to predict receptor-ligand interactions under physiological conditions .

Q. What advanced statistical methods are optimal for analyzing nonlinear dose-response relationships in this compound studies?

- Nonlinear regression: Fit data to sigmoidal (Hill) or biphasic models using tools like GraphPad Prism .

- Bayesian hierarchical models: Account for inter-study heterogeneity in meta-analyses .

- Machine learning: Apply random forests to identify predictors of treatment response in heterogeneous cohorts .

Q. How can researchers integrate multi-omics data to elucidate this compound’s off-target effects?

- Transcriptomics/proteomics: Pair RNA-seq with phosphoproteomics in treated cell lines to map signaling pathways .

- Network analysis: Use STRING or Cytoscape to visualize protein-protein interaction hubs affected by this compound .

- Validation: Confirm hits via CRISPR knockouts or siRNA silencing in relevant models .

Q. What methodologies are recommended for assessing this compound’s long-term neuroadaptive effects in chronic dosing paradigms?

- Longitudinal design: Conduct repeated behavioral assessments and post-mortem neurochemical analyses (e.g., dopamine receptor density via autoradiography) .

- Epigenetic profiling: Use bisulfite sequencing or ChIP-seq to evaluate histone modification changes .

- Withdrawal studies: Monitor rebound phenomena (e.g., receptor supersensitivity) after abrupt cessation .

Q. How should conflicting clinical trial data on this compound’s efficacy be reconciled in translational research?

- Subgroup analysis: Stratify patients by biomarkers (e.g., DRD2 polymorphisms) to identify responders .

- PK/PD modeling: Correlate plasma concentrations with target engagement using PET imaging .

- Systematic review: Apply GRADE criteria to evaluate evidence quality and recommend future trial designs .

Tables for Methodological Reference

Table 1: Literature Review Matrix for this compound Studies

| Study ID | Model System | Dose Range | Key Findings | Limitations |

|---|---|---|---|---|

| [Author 202X] | Rat, MK-801 model | 0.1–5 mg/kg | Improved PPI | Small sample size |

| [Author 202Y] | HEK293 cells | 1 nM–10 µM | D₂ IC₅₀ = 2 nM | Lack of in vivo validation |

Table 2: Statistical Methods for Dose-Response Analysis

| Method | Use Case | Software | Reference |

|---|---|---|---|

| Hill equation | Sigmoidal curves | GraphPad Prism | |

| Bayesian MCMC | Heterogeneous data | Stan |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.